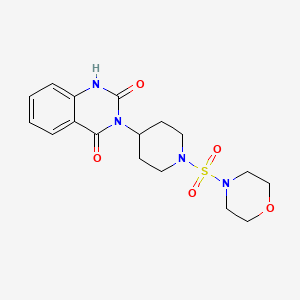
3-(1-(morpholinosulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(morpholinosulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has shown potential in various scientific research applications. This compound is synthesized through a specific method and has several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
The synthesis and evaluation of piperidine derivatives with a quinazoline ring system, including structures related to 3-(1-(morpholinosulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, have shown potential as antihypertensive agents. Notably, certain derivatives demonstrated strong hypotensive effects in a spontaneously hypertensive rat model, highlighting their potential application in managing high blood pressure conditions (Takai et al., 1986).
Insecticidal Efficacy
Novel bis quinazolinone derivatives, synthesized from reactions with different nitrogen nucleophiles including morpholine and piperidine, were investigated for their insecticidal efficacy. These compounds, due to their structural features, offer a new perspective on designing insecticides with potentially enhanced activity and specificity (El-Shahawi et al., 2016).
Antibacterial Activity
Research into the antibacterial properties of novel quinazoline derivatives, specifically those incorporating morpholino groups, has demonstrated promising results. A series of synthesized compounds showed significant activity against a range of Gram-positive and Gram-negative bacterial strains, indicating their potential as lead compounds for developing new antibacterial agents (Selvakumar & Elango, 2017).
Anticancer Activity
The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, involving reactions with various amines including morpholine, has been explored for anticancer activity. Some of these synthesized compounds showed significant anticancer effects against various cancer cell lines, underlining the potential of quinazoline derivatives in cancer therapy (Kumar et al., 2013).
Synthesis Techniques
Advancements in synthesis techniques for quinazoline-2,4(1H,3H)-diones have been explored, including solvent-free methods utilizing carbon dioxide and a catalytic amount of DBU. Such methodologies offer a more sustainable approach to synthesizing key intermediates of various drugs, demonstrating the broad applicability of quinazoline derivatives in pharmaceutical research (Mizuno et al., 2007).
Eigenschaften
IUPAC Name |
3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c22-16-14-3-1-2-4-15(14)18-17(23)21(16)13-5-7-19(8-6-13)27(24,25)20-9-11-26-12-10-20/h1-4,13H,5-12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPBPJNANBKHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methylpiperidin-1-yl)propyl]-3-(6-morpholin-4-ylpyridazin-3-yl)benzamide](/img/structure/B2463977.png)
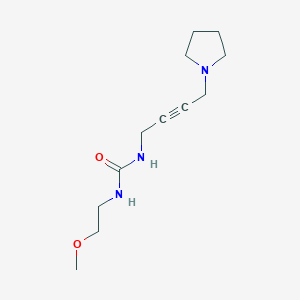
![2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2463982.png)
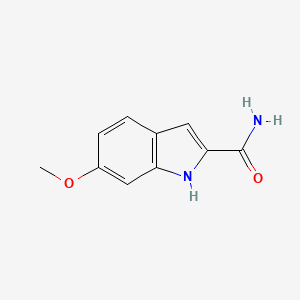
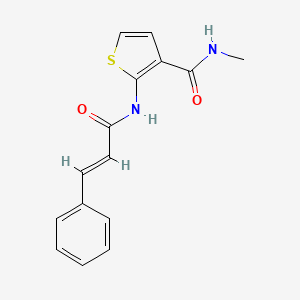
![N-(4-acetylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2463985.png)
![(6-Ethylpyrimidin-4-yl)-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2463986.png)
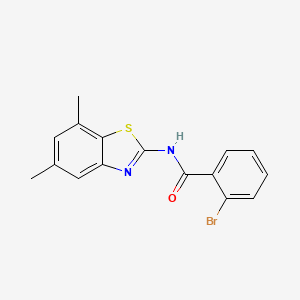
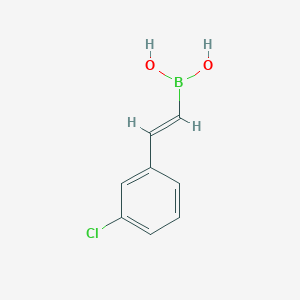
![ethyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2463990.png)
![5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2463992.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2463998.png)
![5,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2463999.png)